N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. It is a competitive inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1), a zinc metallopeptidase involved in antigen processing for presentation on major histocompatibility complex class I molecules []. This compound has been investigated as a potential therapeutic agent for autoimmune diseases, due to its ability to modulate the immune response.
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide is a competitive inhibitor of ERAP1 []. This means it binds to the active site of the enzyme, preventing the binding of its natural substrates, which are peptides. By inhibiting ERAP1, this compound can modulate the peptide repertoire presented on MHC class I molecules, thereby affecting T cell recognition and immune responses.
The primary application of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide in scientific research is as a selective inhibitor of ERAP1 []. It has been shown to inhibit antigen presentation in a cellular assay, suggesting potential therapeutic applications for autoimmune diseases []. Further research is needed to explore its efficacy and safety in preclinical and clinical settings.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2